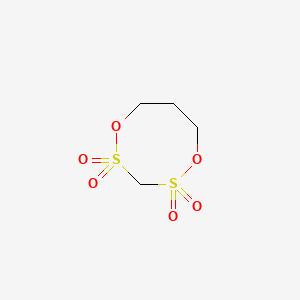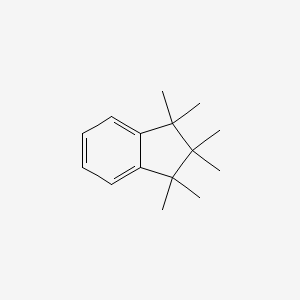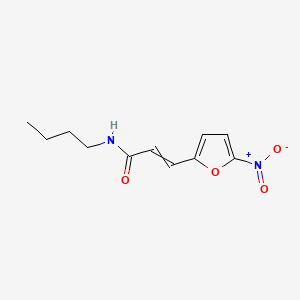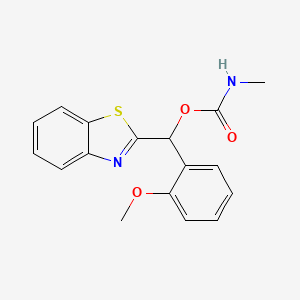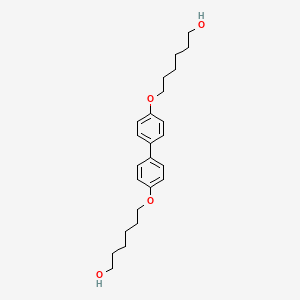
4,4'-Bis(6-hydroxyhexyloxy)biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Bis(6-hydroxyhexyloxy)biphenyl is a chemical compound known for its unique structural properties and applications in various fields. This compound consists of a biphenyl core with two 6-hydroxyhexyloxy groups attached to the 4 and 4’ positions. The presence of these hydroxyhexyloxy groups imparts specific chemical and physical properties to the compound, making it valuable in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4,4’-Bis(6-hydroxyhexyloxy)biphenyl can be synthesized through a series of chemical reactions involving the biphenyl core and the introduction of hydroxyhexyloxy groups. One common method involves the reaction of biphenyl with 6-bromohexanol in the presence of a base, such as potassium carbonate, to form the desired product. The reaction typically takes place in an organic solvent, such as dimethylformamide (DMF), under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of 4,4’-Bis(6-hydroxyhexyloxy)biphenyl may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring the compound’s purity and consistency .
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Bis(6-hydroxyhexyloxy)biphenyl undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in various functionalized derivatives .
Aplicaciones Científicas De Investigación
4,4’-Bis(6-hydroxyhexyloxy)biphenyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing liquid crystalline polymers and other advanced materials.
Industry: The compound is used in the production of high-performance materials, such as liquid crystal displays (LCDs) and other electronic devices.
Mecanismo De Acción
The mechanism by which 4,4’-Bis(6-hydroxyhexyloxy)biphenyl exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyhexyloxy groups can form hydrogen bonds with other molecules, influencing their behavior and properties. Additionally, the biphenyl core provides a rigid and stable structure that can interact with various molecular systems.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Bis(6-hydroxyhexyloxy)azobenzene: Similar in structure but contains an azobenzene core instead of biphenyl.
4,4’-Bis(6-hydroxyhexyloxy)biphenyl succinate: A derivative with succinate groups, used in liquid crystalline polyesters.
4,4’-Bis(6-hydroxyhexyloxy)biphenyl methylsuccinate: Another derivative with methylsuccinate groups, also used in liquid crystalline polyesters.
Uniqueness
4,4’-Bis(6-hydroxyhexyloxy)biphenyl is unique due to its specific combination of hydroxyhexyloxy groups and biphenyl core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, from material science to pharmaceuticals.
Propiedades
Número CAS |
97087-90-6 |
|---|---|
Fórmula molecular |
C24H34O4 |
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
6-[4-[4-(6-hydroxyhexoxy)phenyl]phenoxy]hexan-1-ol |
InChI |
InChI=1S/C24H34O4/c25-17-5-1-3-7-19-27-23-13-9-21(10-14-23)22-11-15-24(16-12-22)28-20-8-4-2-6-18-26/h9-16,25-26H,1-8,17-20H2 |
Clave InChI |
INOZENJKHZRYKV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC=C(C=C2)OCCCCCCO)OCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N'-Bis[(3,4-di-tert-butyl-2-hydroxyphenyl)methyl]thiourea](/img/structure/B14345787.png)
![(Bicyclo[4.2.0]oct-6-en-7-yl)(trimethyl)silane](/img/structure/B14345794.png)
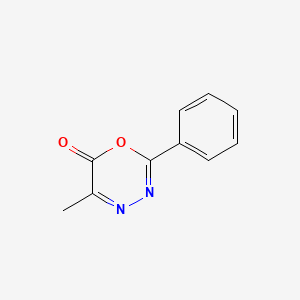
![Methyl 3-[(dimethylcarbamoyl)amino]benzoate](/img/structure/B14345801.png)
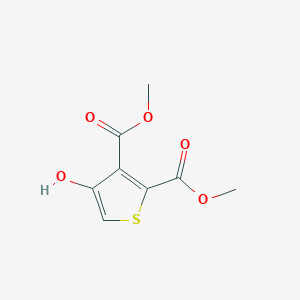
![[2-Hydroxy-3-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid](/img/structure/B14345805.png)
